

# **Application Note: Flow Cytometry Analysis of Immune Cells Following MF59 Administration**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

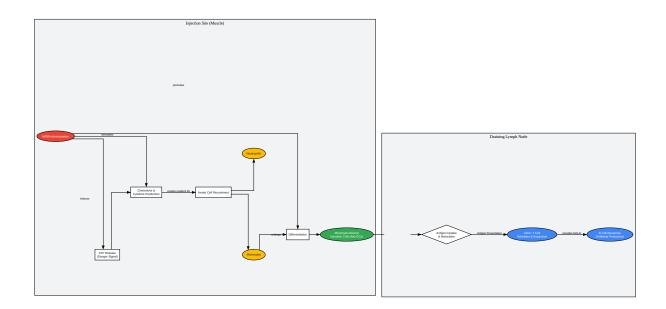
MF59® is a squalene-based oil-in-water emulsion adjuvant used in several licensed human vaccines, most notably for seasonal and pandemic influenza.[1][2] Its primary function is to enhance the immunogenicity and efficacy of vaccine antigens, allowing for dose-sparing and improved immune responses, particularly in populations with reduced immune function like the elderly and young children.[1][3] The mechanism of action for MF59 involves the creation of a transient, localized inflammatory environment that recruits and activates various immune cell populations.[2] Flow cytometry is an indispensable tool for dissecting these cellular and molecular responses, enabling detailed immunophenotyping and functional analysis of the cells involved in the adjuvant-driven immune cascade. This document provides an overview of the cellular effects of MF59 and detailed protocols for their analysis using flow cytometry.

## **Mechanism of Action: An Overview**

Upon intramuscular injection, MF59 initiates a series of events that bridge the innate and adaptive immune systems. The emulsion is taken up by local cells, inducing the release of endogenous danger signals, such as ATP, from muscle cells.[4][5] This triggers the production of a gradient of cytokines and chemokines (e.g., CCL2, CCL4, CXCL8), which act as powerful chemoattractants for innate immune cells.[6][7] Large numbers of neutrophils, eosinophils, and monocytes are recruited to the injection site.[1][4] These recruited monocytes are then stimulated by MF59 to differentiate into antigen-presenting cells (APCs), primarily monocyte-



derived dendritic cells (Mo-DCs).[8][9][10] These newly formed APCs efficiently take up the vaccine antigen, mature, and migrate to the draining lymph nodes, where they present the antigen to T cells, thereby initiating a robust and durable adaptive immune response characterized by enhanced CD4+ T cell activation and subsequent B cell responses.[1][7]



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**Caption:** Proposed mechanism of action for the MF59 adjuvant.

# **Quantitative Analysis of Immune Cell Responses**

Flow cytometry enables precise quantification of changes in immune cell populations after administration of MF59-adjuvanted vaccines. The following tables summarize typical findings from preclinical and clinical studies.

Table 1: Innate Immune Cell Recruitment and Maturation in Muscle and Draining Lymph Nodes (dLN)



Cell Type	Marker Profile	Location	Typical Observation with MF59	Reference
Neutrophils	CD11b+ Ly6G+	Muscle	Significant increase within 24 hours post-injection.	[4]
Monocytes	CD11b+ Ly6Chigh	Muscle	Rapid and transient influx.	[4]
Monocyte- Derived DCs (Mo-DCs)	CD11b+ CD11c+ CD64+	dLN	Transient accumulation and maturation 8-18 hours post- injection.	[8][10]
Activated Monocytes/DCs	CD14low CD86high MHC- Ilhigh	In vitro / dLN	Upregulation of maturation and co-stimulatory markers.	[9][11]
Macrophages	F4/80+	dLN	Initial depletion followed by repopulation.	[1]

Table 2: Adaptive Immune Cell Responses in Draining Lymph Nodes and Spleen

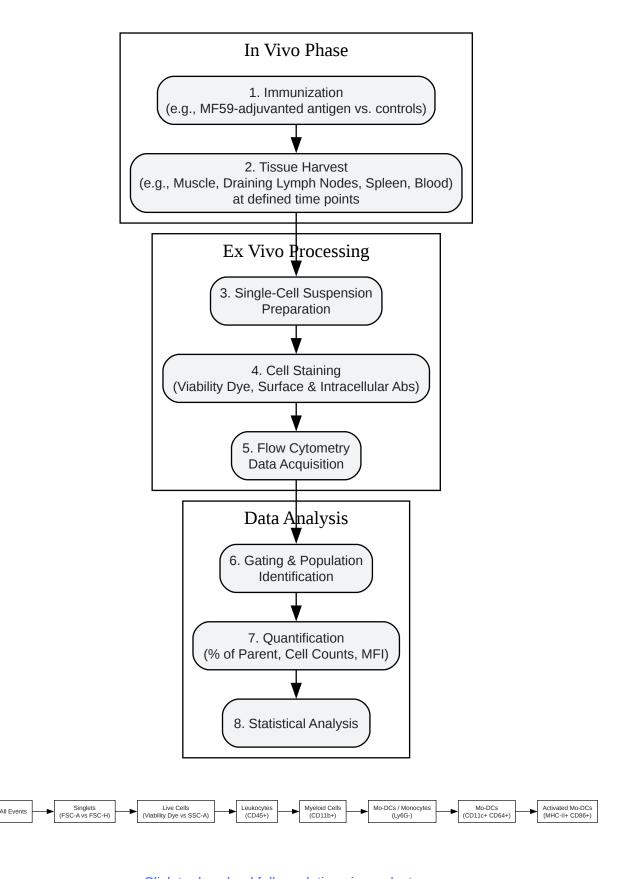


Cell Type	Marker Profile	Location	Typical Observation with MF59	Reference
Antigen-Specific CD4+ T Cells	CD3+ CD4+ (Antigen- tetramer+)	Spleen / Blood	Larger expansion compared to non-adjuvanted vaccine.	[12]
Effector/Memory CD4+ T Cells	CD4+ IL-2+ IFN- y+ TNF-α+	Spleen / Blood	Induction of a Th1-biased phenotype.	[7]
Protective CD8+ T Cells	CD3+ CD8+	Spleen / Blood	Enhanced responses, even in the absence of CD4+ T cells.	[13]
Vδ1 T Cells	CD3+ Vδ1+	Blood	Increased proliferation in response to vaccine antigen.	[14]

## **Experimental Protocols and Workflows**

A systematic approach is crucial for reliable flow cytometric analysis. The general workflow involves animal immunization, tissue harvesting, single-cell suspension preparation, antibody staining, and data acquisition.





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